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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883 Get Quote

2,4-Difluoro-3-methoxyphenol: A Theoretical
Overview
For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound with potential applications

in medicinal chemistry and materials science. This technical guide aims to provide a

comprehensive overview of its theoretical properties. However, a thorough investigation of

scientific literature and chemical databases reveals a significant gap in experimentally

determined data for this specific molecule. While basic molecular and structural information is

available, detailed experimental protocols, quantitative physicochemical data, and biological

activity studies are not publicly documented. This guide, therefore, summarizes the available

theoretical data and provides a framework for potential future experimental investigation.

Core Properties
Based on its chemical structure, several key theoretical properties of 2,4-Difluoro-3-
methoxyphenol can be determined. These properties are essential for its identification and for

predicting its behavior in chemical and biological systems.
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Property Value Source

IUPAC Name 2,4-Difluoro-3-methoxyphenol P&S Chemicals[1]

CAS Number 886499-27-0 P&S Chemicals[1]

Chemical Formula C₇H₆F₂O₂ P&S Chemicals[1]

Molecular Weight 160.12 g/mol CymitQuimica[2]

Predicted Physicochemical Data
While experimentally determined data is unavailable, computational models can provide

predictions for several important physicochemical parameters. These values, presented in

Table 2, can guide initial experimental design and hypothesis generation. It is crucial to note

that these are predictions and require experimental validation.

Property Predicted Value

Boiling Point Not Available

Melting Point Not Available

pKa Not Available

LogP Not Available

Density Not Available

Spectroscopic Data (Theoretical)
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

chemical compounds. Although experimental spectra for 2,4-Difluoro-3-methoxyphenol are

not found in the public domain, theoretical spectra can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methoxy group protons. The fluorine atoms will cause splitting of the

adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven

carbon atoms in the molecule. The carbons bonded to fluorine will exhibit characteristic

splitting patterns.

¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the chemical

environment of the two fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands corresponding to:

O-H stretching of the phenolic hydroxyl group.

C-H stretching of the aromatic ring and the methoxy group.

C=C stretching of the aromatic ring.

C-O stretching of the phenol and methoxy ether linkages.

C-F stretching vibrations.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound (160.12 g/mol ). Fragmentation patterns would likely involve

the loss of the methoxy group, hydroxyl group, and potentially fluorine atoms.

Potential Synthesis and Experimental Workflow
While a specific synthesis protocol for 2,4-Difluoro-3-methoxyphenol is not documented, a

hypothetical synthetic route can be proposed based on general organic chemistry principles.

This could serve as a starting point for its laboratory preparation.
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Starting Materials

Intermediate 1

Intermediate 2

Intermediate 3

Final Product

1,3-Difluorobenzene

2,4-Difluoronitrobenzene

Nitration

HNO₃, H₂SO₄

2,4-Difluoro-3-nitroanisole

Nucleophilic Aromatic
Substitution (CH₃O⁻)

2,4-Difluoro-3-methoxyaniline

Reduction (e.g., Fe/HCl)

2,4-Difluoro-3-methoxyphenol

Diazotization followed
by Hydrolysis

Click to download full resolution via product page

Caption: A potential synthetic pathway for 2,4-Difluoro-3-methoxyphenol.
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Potential Applications in Drug Discovery and
Medicinal Chemistry
The structural features of 2,4-Difluoro-3-methoxyphenol, specifically the presence of fluorine

atoms and a methoxy group on a phenolic scaffold, suggest potential utility in drug discovery.

Fluorine Substitution: Fluorine is a common bioisostere for hydrogen and can enhance

metabolic stability, binding affinity, and lipophilicity of drug candidates.

Phenolic Moiety: Phenols are known to exhibit a wide range of biological activities, including

antioxidant and antimicrobial properties.

Methoxy Group: The methoxy group can modulate the electronic and steric properties of the

molecule, influencing its interaction with biological targets.

Given these features, 2,4-Difluoro-3-methoxyphenol could serve as a valuable building block

for the synthesis of more complex molecules with potential therapeutic applications. However,

without any biological screening data, its specific roles remain speculative.

Conclusion and Future Directions
This technical guide consolidates the currently available theoretical information on 2,4-
Difluoro-3-methoxyphenol. The conspicuous absence of experimental data highlights a

significant opportunity for further research. Future work should focus on:

Chemical Synthesis and Characterization: Development and documentation of a reliable

synthetic protocol followed by comprehensive spectroscopic and physicochemical

characterization.

Biological Screening: Evaluation of its biological activity in various assays to identify potential

therapeutic applications. This could include antimicrobial, antioxidant, and anticancer

screening.

The generation of such empirical data is essential to unlock the full potential of 2,4-Difluoro-3-
methoxyphenol for the scientific and drug development communities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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